3-Amino-2-(oxetan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxetan-3-yl)propan-1-ol typically involves the reaction of oxetan-3-one with an appropriate amine. One common method is the reduction of 3-oximinooxetane, which can be obtained from oxetan-3-one oxime . The reduction process can be carried out using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(oxetan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(oxetan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(oxetan-3-yl)propan-1-ol depends on its specific application. In biochemical reactions, the compound can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to interact with other molecules through hydrogen bonding and other interactions, influencing its reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound contains an indole moiety instead of an oxetane ring.
3-Amino-1-propanol: This compound lacks the oxetane ring and has a simpler structure.
3-(Oxetan-3-yl)amino-propan-1-ol: This compound is structurally similar but may have different functional groups attached to the oxetane ring.
Uniqueness
3-Amino-2-(oxetan-3-yl)propan-1-ol is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. The combination of the amino and hydroxyl groups with the oxetane ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO2 |
---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-amino-2-(oxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c7-1-5(2-8)6-3-9-4-6/h5-6,8H,1-4,7H2 |
InChI-Schlüssel |
IUGQFUPWEHPMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.